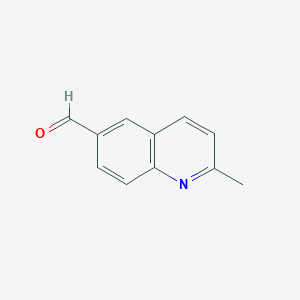

2-Methylquinoline-6-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

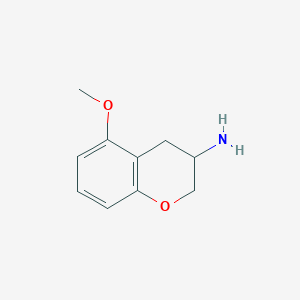

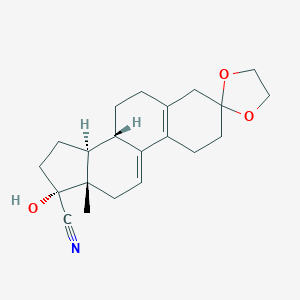

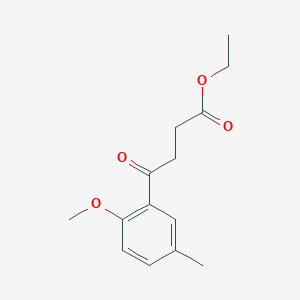

“2-Methylquinoline-6-carbaldehyde” is an organic compound with the molecular formula C11H9NO . It is one of the methyl derivatives of the heterocyclic compound quinoline . It is bioactive and is used in the preparation of various dyes .

Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives has been reported in several studies. For instance, Yalgin and co-workers reported the synthesis of 2-methylquinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein . Furthermore, a novel pinacol of quinoline was synthesized by pinacolinazation of 2-methoxyquinoline-3-carbaldehyde which was achieved by aluminum powder-potassium hydroxide reagent combination at ambient temperature in methanol .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H9NO/c1-8-2-4-10-6-9 (7-13)3-5-11 (10)12-8/h2-7H,1H3 .

Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, are known to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . The chemical reactions involving these compounds are often complex and involve multiple steps .

Scientific Research Applications

Synthetic Applications

Recent advances have highlighted the importance of 2-Methylquinoline-6-carbaldehyde analogs in the synthesis of complex heterocyclic systems. For instance, studies have demonstrated the utility of these compounds in the construction of fused or binary quinoline-core heterocyclic systems, showcasing their versatility in organic synthesis (Hamama et al., 2018). Furthermore, the oxidation of methylquinolines to formyl derivatives in the presence of TiO2 photocatalyst has been explored, revealing an efficient pathway to quinoline-carbaldehydes, which are valuable intermediates in synthetic chemistry (Navío et al., 2002).

Biological Activity

Several studies have focused on the antimicrobial properties of methylquinoline derivatives. For example, the antimicrobial activity of Methylquinolino[3,2-b][1,5]benzodiazepine and its metal complexes against various bacteria and fungi has been documented, highlighting the potential of these compounds as antimicrobial agents (Basavaraju et al., 2007). Additionally, novel quinoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities, demonstrating potent activity against several bacterial strains and showcasing their potential in medicinal chemistry (Zeleke et al., 2020).

Advanced Materials and Catalysis

Quinolinecarbaldehydes and their Schiff base derivatives have been investigated for their electrochemical properties, contributing to the development of materials with potential applications in catalysis and material science. A study detailed the synthesis and spectroscopic characterization of selected quinolinecarbaldehydes, analyzing their electrochemical behavior and providing insights into the relationship between their chemical structure and electrochemical properties (Wantulok et al., 2020).

Mechanism of Action

Target of Action

2-Methylquinoline-6-carbaldehyde is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline and its derivatives have been found to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, being vital scaffolds for leads in drug discovery . .

Mode of Action

Quinoline derivatives are known to exhibit various biological activities, including antimicrobial, antimalarial, and anticancer effects . Some quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

These could potentially include pathways related to DNA synthesis and cell division, given the known actions of some quinoline derivatives .

Result of Action

Given the known biological activities of quinoline derivatives, potential effects could include disruption of dna synthesis, inhibition of cell division, and induction of cell death .

Properties

IUPAC Name |

2-methylquinoline-6-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-2-4-10-6-9(7-13)3-5-11(10)12-8/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPQHBBEWPVBTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428721 |

Source

|

| Record name | 2-methylquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108166-03-6 |

Source

|

| Record name | 2-methylquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylquinoline-6-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)